molecular formula C20H24N2O4 B5225109 [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate

[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate

Cat. No. B5225109
M. Wt: 356.4 g/mol
InChI Key: DQDWJIFQPVTRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate, also known as DIMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate is primarily through its interaction with the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate acts as a selective antagonist for the sigma-1 receptor, which can lead to downstream effects on these cellular processes.
Biochemical and Physiological Effects:
[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, inhibition of cancer cell growth, and neuroprotection. Inhibition of the sigma-1 receptor by [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate can lead to decreased calcium influx, which has implications for cellular processes such as neurotransmitter release and apoptosis. Additionally, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as a cancer therapeutic agent. In neuroprotection, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been found to protect against neuronal damage in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has several advantages for lab experiments, including its selectivity for the sigma-1 receptor, its potential as a lead compound for drug discovery, and its ability to modulate various cellular processes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate, including its potential as a therapeutic agent for neurological disorders and cancer, its use as a lead compound for drug discovery, and its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action and its interactions with other cellular processes. Overall, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate shows promise as a versatile compound with potential applications in various scientific fields.

Synthesis Methods

[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate can be synthesized through a multi-step process involving the condensation of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenylamine with formaldehyde and subsequent reduction with sodium borohydride. The resulting product can then be converted to its oxalate salt form through reaction with oxalic acid.

Scientific Research Applications

[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been found to act as a selective antagonist for the sigma-1 receptor, which has implications for the treatment of neurological disorders such as Alzheimer's disease and depression. In cancer research, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as a cancer therapeutic agent. In drug discovery, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been used as a lead compound for the development of new sigma-1 receptor antagonists.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.C2H2O4/c1-19(2)18-9-7-15(8-10-18)13-20-12-11-16-5-3-4-6-17(16)14-20;3-1(4)2(5)6/h3-10H,11-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDWJIFQPVTRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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